4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid is a complex organic compound that features a combination of a benzoic acid derivative and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid typically involves multiple steps. . This method ensures efficient and selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrahydropyridine ring.
Substitution: Substitution reactions can occur at the benzoic acid moiety or the tetrahydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Biological Studies: It can be used to study biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions facilitate the compound’s role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid: Similar in structure but with a difluoropiperidine ring.
tert-Butyl esters: These compounds share the tert-butoxycarbonyl group and are used in similar applications.
Uniqueness
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid is unique due to its combination of a benzoic acid derivative and a tetrahydropyridine moiety, along with the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4/c1-17(2,3)26-16(25)22-8-6-11(7-9-22)12-4-5-13(15(23)24)14(10-12)18(19,20)21/h4-6,10H,7-9H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYAGBQCXPJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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